5-(2,5-dimethylfuran-3-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2,4-triazin-3-amine
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Overview
Description
5-(2,5-dimethylfuran-3-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2,4-triazin-3-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethylfuran-3-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2,4-triazin-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized from 2,5-dimethylfuran through a series of reactions, including ring opening, aldol condensation, and hydrogenation-cyclization.
Formation of the triazine ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile precursors under acidic or basic conditions.
Coupling of the furan and triazine rings: The furan and triazine rings can be coupled using a suitable linker, such as a phenyloxane derivative, through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-dimethylfuran-3-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products Formed
Oxidation: Furanones, carboxylic acids, and other oxidized derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2,5-dimethylfuran-3-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2,4-triazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic or optical properties.
Organic Synthesis: Use as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2,5-dimethylfuran-3-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking . This binding can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler furan derivative with similar reactivity but lacking the triazine and oxane rings.
1,2,4-triazine: A simpler triazine derivative with similar reactivity but lacking the furan and oxane rings.
4-phenyloxane: A simpler oxane derivative with similar reactivity but lacking the furan and triazine rings.
Uniqueness
5-(2,5-dimethylfuran-3-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2,4-triazin-3-amine is unique due to its combination of three distinct functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-N-[(4-phenyloxan-4-yl)methyl]-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-18(16(2)27-15)19-13-23-25-20(24-19)22-14-21(8-10-26-11-9-21)17-6-4-3-5-7-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNRZABRZJCQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CN=NC(=N2)NCC3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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